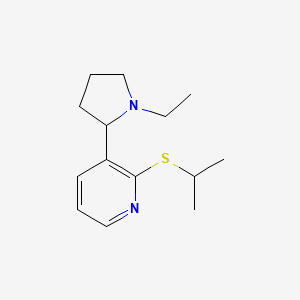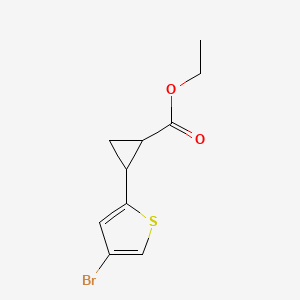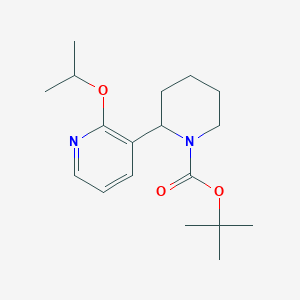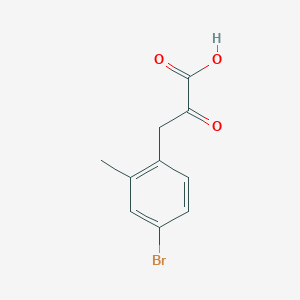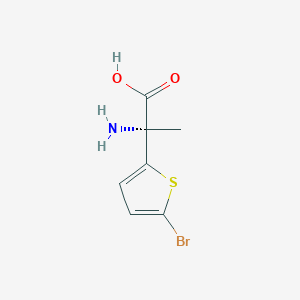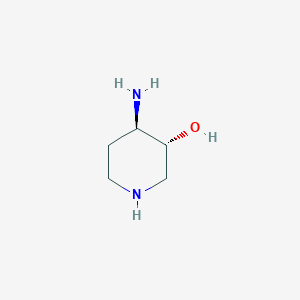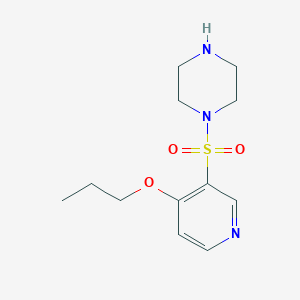![molecular formula C14H9BrF2O2 B11822455 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid is an organic compound that features a biphenyl structure substituted with a bromine atom and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid typically involves multiple steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4-bromo-1,1’-biphenyl. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The next step involves the introduction of fluorine atoms. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic systems, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
4-Bromo-1,1’-biphenyl: Similar structure but lacks the difluoroacetic acid moiety.
2-Bromo-1,1’-biphenyl: Another biphenyl derivative with bromine substitution but different positioning.
Phenacyl bromide: Contains a bromine atom but has a different core structure.
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents with the biphenyl core makes it a versatile compound for various applications.
特性
分子式 |
C14H9BrF2O2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C14H9BrF2O2/c15-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(16,17)13(18)19/h1-8H,(H,18,19) |
InChIキー |
DHDLIMJGRORDSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
